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Compound of Interest

Compound Name: Drimane

Cat. No.: B1240787 Get Quote

For researchers, scientists, and drug development professionals, understanding the intricate

relationship between the structure of a molecule and its biological activity is paramount. This

guide provides a comparative analysis of drimane derivatives, a class of sesquiterpenoids

renowned for their diverse pharmacological properties, including anticancer, antifungal, and

antibacterial activities. By presenting quantitative data, detailed experimental protocols, and

visual representations of signaling pathways, this document aims to facilitate a deeper

understanding of the structure-activity relationships (SAR) that govern the efficacy of these

promising natural product derivatives.

Anticancer Activity: Targeting Cellular Proliferation
Drimane sesquiterpenoids, naturally occurring in various plants, fungi, and marine organisms,

have garnered significant attention for their cytotoxic effects against a range of cancer cell

lines.[1][2][3] The antiproliferative properties of these compounds are often attributed to their

unique structural features, which can be synthetically modified to enhance their potency and

selectivity.[1][2]

Structure-Activity Relationship of Anticancer Drimane
Derivatives
The cytotoxic activity of drimane derivatives is significantly influenced by the presence and

nature of substituents on the drimane scaffold. Key structural modifications that impact

anticancer potency are summarized below.
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The presence of an α,β-unsaturated aldehyde or lactone moiety is often crucial for cytotoxic

activity.[1]

Esterification of hydroxyl groups with moieties like cinnamoyl can enhance cytotoxic activity,

as seen in the 10- to 20-fold increased activity of cinnamoyl derivatives compared to

polygodial.[1][3]

The presence of a dialdehyde function, as in polygodial, appears to be important for activity

against certain leukemia cell lines.[4]

Subtle changes in the stereochemistry or the addition of hydroxyl or acetyl groups can

significantly alter the cytotoxic profile.

Mechanism of Action: Covalent Inhibition of MCL-1
Recent studies have elucidated that some drimane sesquiterpenoid dialdehydes act as

covalent inhibitors of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein of the BCL-2

family often overexpressed in cancers.[5][6][7] This covalent interaction occurs through a Paal-

Knorr reaction between the dialdehyde functionality of the drimane and a lysine residue within

the BH3 binding groove of MCL-1, leading to the formation of a pyrrole adduct.[5] This targeted

inhibition of MCL-1 triggers apoptosis in cancer cells.
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Caption: Covalent inhibition of MCL-1 by a drimane derivative, leading to apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of drimane derivatives is commonly assessed using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and

incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

Compound Treatment: The cells are then treated with various concentrations of the drimane
derivatives (typically ranging from 0.1 to 100 µM) and incubated for another 48-72 hours.

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added

to each well, and the plates are incubated for an additional 4 hours.
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Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO)

is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.

IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated

by plotting the percentage of cell viability against the compound concentration.

Antifungal Activity: Disrupting Fungal Growth
Several drimane sesquiterpenoids have demonstrated potent and broad-spectrum antifungal

activities against various human and plant pathogenic fungi.[8][9][10][11] Their fungicidal action

makes them attractive candidates for the development of new antifungal agents, especially in

the face of growing resistance to existing drugs.

Structure-Activity Relationship of Antifungal Drimane
Derivatives
The antifungal efficacy of drimane derivatives is highly dependent on their chemical structure.

Key structural features influencing their activity are outlined below.
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Key Observations:

(-)-Drimenol exhibits broad-spectrum antifungal activity against various pathogenic fungi,

including fluconazole-resistant strains.[8]

The presence and position of a hydroxyl group are critical for antifungal activity, as

demonstrated by the difference in potency between (-)-drimenol and (+)-albicanol.[8]

The dialdehyde functionality in polygodial contributes to its potent anti-Candida activity.

The introduction of an amide group, as in drimane-amide derivatives, can lead to significant

antifungal activity against plant pathogenic fungi.[12] The position and type of substituent on
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the phenyl ring of these amides have a notable effect on their potency.[12]

Mechanism of Action: Fungal Cell Wall/Membrane
Disruption
At higher concentrations, drimenol has been shown to cause the rupture of the fungal cell wall

and membrane.[8][9][10][11] Genome-wide fitness profiling in Saccharomyces cerevisiae and

Candida albicans has suggested that drimenol's mechanism of action involves the Crk1 kinase-

associated gene products, including Ret2 and Cdc37.[8]
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Caption: Experimental workflow for determining the antifungal activity of drimane derivatives.
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Experimental Protocol: Broth Microdilution Assay for
Antifungal Susceptibility
The minimum inhibitory concentration (MIC) of drimane derivatives against various fungi is

determined using the broth microdilution method according to the Clinical and Laboratory

Standards Institute (CLSI) guidelines (M27-A3 for yeasts and M38-A2 for filamentous fungi).[8]

[11]

Inoculum Preparation: Fungal isolates are grown on appropriate agar plates, and a

suspension is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland

standard. This suspension is further diluted to achieve a final inoculum concentration of 0.5-

2.5 x 10³ CFU/mL.

Compound Dilution: The drimane derivatives are serially diluted in RPMI-1640 medium in a

96-well microtiter plate.

Inoculation: Each well is inoculated with the fungal suspension.

Incubation: The plates are incubated at 35°C for 24-48 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

causes a significant inhibition of visible growth compared to the growth control.

Conclusion
Drimane derivatives represent a versatile class of natural products with significant potential for

the development of novel therapeutic agents. Their biological activity is intricately linked to their

chemical structure, and minor modifications can lead to substantial changes in potency and

selectivity. The data and protocols presented in this guide offer a comparative overview to aid

researchers in the rational design and development of new drimane-based drugs with

enhanced efficacy against cancer and fungal infections. Further exploration of their

mechanisms of action and in vivo studies are warranted to fully realize their therapeutic

potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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